

Navigating the Specificity of GNTI Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GNTI	
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For researchers, scientists, and drug development professionals, selecting the right antibody is paramount to experimental success. This guide provides a comparative overview of commercially available antibodies targeting GlcNAcT-I (GNTI), also known as Mannosyl (alpha-1,3-)-glycoprotein beta-1,2-N-acetylglucosaminyltransferase (MGAT1) and G-protein coupled receptor 110 (GPR110 or ADGRF1). The guide details their reported cross-reactivity, validated applications, and the theoretical basis for their specificity through protein sequence alignment. This information is intended to aid in the selection of the most appropriate antibody for your research needs.

Understanding GNTI and its Aliases

GNTI (GlcNAcT-I) is a key enzyme in the N-linked glycosylation pathway. It is also identified by several aliases, including MGAT1 and, more recently, has been associated with the adhesion G protein-coupled receptor, GPR110 (also known as ADGRF1). This multiplicity of names can create confusion when selecting antibodies. It is crucial to verify the target protein intended for your study and cross-reference it with the immunogen information provided by the antibody supplier.

Comparative Analysis of GNTI/GPR110 Antibodies

The following table summarizes the specifications of several commercially available **GNTI**/GPR110 antibodies. The data is compiled from information provided by various suppliers. It is important to note that direct, head-to-head comparative studies of these antibodies are







limited in the public domain. Therefore, the performance and cross-reactivity in your specific application should be independently validated.



Supplier	Product Name/Clo ne	Catalog Number	Туре	lmmunog en	Validated Applicati ons	Reported Species Reactivity
Thermo Fisher Scientific	GPR110 Polyclonal Antibody	PA5-33609	Polyclonal	Synthetic 17 amino acid peptide from N- terminal extracellula r domain of human GPR110	IHC-P	Human, Gorilla, Gibbon (100% identity), Marmoset (88% identity)[1]
Novus Biologicals	GPR110 Antibody - BSA Free	NLS2021	Polyclonal	Synthetic 17 amino acid peptide from N- terminal extracellula r domain of human GPR110	IHC-P	Human, Primate (100% predicted)
Abcam	Anti-GPCR GPR110 antibody	ab150547	Polyclonal	Synthetic Peptide within Human ADGRF1	IHC-P	Human
Cusabio	anti-Homo sapiens (Human) GPR110 Antibody	CSB- PA002753	Polyclonal	Synthesize d peptide derived from the C- terminal region of	WB, IF, ELISA	Human, Mouse (3T3 cells) [2]



				Human GPR110		
Abcepta	ADGRF1 Antibody (N- Terminus)	ALS10494	Polyclonal	Not specified	IHC-P	Human[3]
Merck Millipore	Anti- MGAT1 Antibody, clone 5F5	MABS2219	Monoclonal	Not specified	WB	Mouse[4]
Thermo Fisher Scientific	MGAT1 Polyclonal Antibody	PA5-82590	Polyclonal	Recombina nt protein correspond ing to Human MGAT1	IHC-P	Human[5]
ABclonal	MGAT1 Antibody	A9848	Polyclonal	Recombina nt fusion protein containing a sequence correspond ing to amino acids 156- 445 of human MGAT1	WB, ICC/IF	Human, Mouse, Rat[6]
Sigma- Aldrich	Anti- MGAT1 (N- term) antibody	SAB13002 21	Polyclonal	KLH conjugated synthetic peptide selected from the N-	IHC, ELISA, WB	Human, Mouse[7]



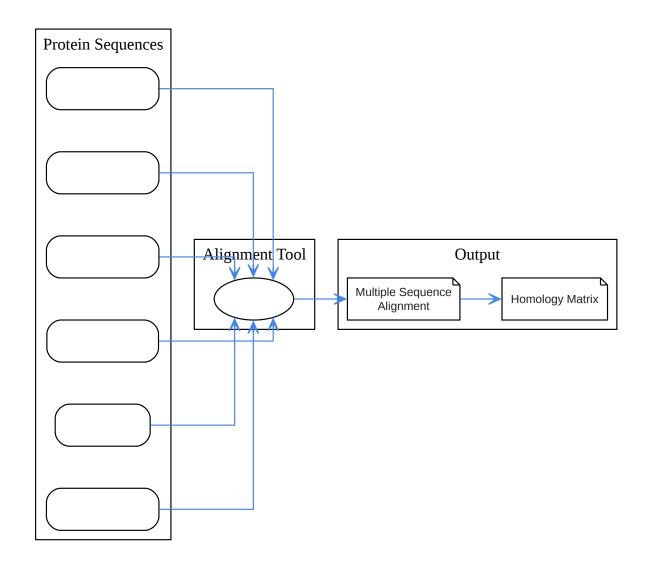
terminal region of human MGAT1

Theoretical Cross-Reactivity Based on Protein Sequence Homology

To provide a theoretical basis for the reported species cross-reactivity, a multiple sequence alignment of the GPR110/ADGRF1 protein from various species was performed. High sequence identity in the immunogen region suggests a higher likelihood of antibody cross-reactivity. Researchers are encouraged to perform their own BLAST analysis using the specific immunogen sequence of the antibody of interest.

Below is a conceptual representation of the sequence alignment workflow.





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Conceptual workflow for multiple sequence alignment of GPR110 protein.

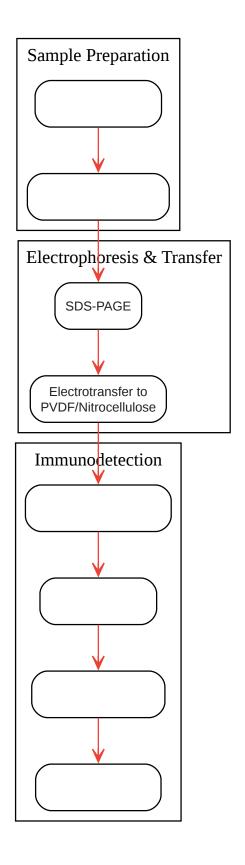
Experimental Protocols for Cross-Reactivity Validation

To experimentally validate the cross-reactivity of a **GNTI**/GPR110 antibody, Western Blotting (WB) and Immunohistochemistry (IHC) are commonly employed techniques.

Western Blotting Protocol



Western blotting can be used to assess the specificity of an antibody by detecting the target protein in lysates from different species or in cell lines expressing related proteins.





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General workflow for Western Blotting analysis.

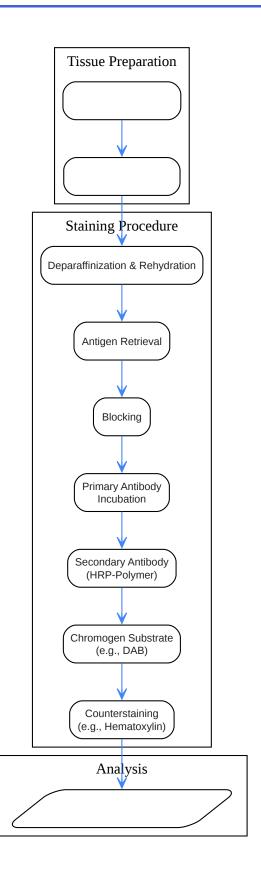
Detailed Steps:

- Sample Preparation: Prepare protein lysates from cells or tissues of the species of interest.
 Determine protein concentration using a standard assay (e.g., BCA).
- SDS-PAGE: Separate proteins by size by running 20-40 μg of total protein per lane on a polyacrylamide gel.
- Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the **GNTI**/GPR110 primary antibody at the recommended dilution overnight at 4°C with gentle agitation.
- Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRPconjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate
 and imaging system. A specific antibody should ideally show a single band at the expected
 molecular weight for GNTI/GPR110.

Immunohistochemistry (IHC) Protocol

IHC allows for the evaluation of antibody specificity and cross-reactivity in the context of tissue architecture.





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General workflow for Immunohistochemistry.



Detailed Steps:

- Tissue Preparation: Fix tissues in formalin and embed in paraffin. Cut thin sections (4-5 μm) and mount on slides.
- Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol.
- Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using an appropriate buffer (e.g., citrate buffer, pH 6.0) to unmask the antigen.
- Blocking: Block endogenous peroxidase activity and non-specific binding sites.
- Primary Antibody Incubation: Incubate the sections with the GNTI/GPR110 primary antibody at the optimal dilution for 1 hour at room temperature or overnight at 4°C.
- Secondary Antibody and Detection: Apply a polymer-based HRP-conjugated secondary antibody system followed by a chromogen substrate like DAB to visualize the antibody binding.
- Counterstaining and Mounting: Counterstain the nuclei with hematoxylin, dehydrate, and mount the slides.
- Analysis: Examine the slides under a microscope to assess the staining pattern and intensity
 in the target tissue and compare it with negative control tissues.

Conclusion and Recommendations

The selection of a suitable **GNTI**/GPR110 antibody requires careful consideration of the intended application and the species being studied. While many commercial antibodies are available, the lack of comprehensive, independent, and comparative validation studies necessitates that researchers perform their own validation.

Key Recommendations:

Verify the Immunogen: Always check the immunogen sequence of the antibody and compare
it with the protein sequence of your target in the species of interest.



- Consult the Datasheet: Pay close attention to the applications for which the antibody has been validated by the supplier.
- Perform Initial Validation: Before commencing large-scale experiments, validate the antibody's performance and specificity in your chosen application using appropriate positive and negative controls.
- Consider Monoclonal vs. Polyclonal: Monoclonal antibodies generally offer higher specificity and batch-to-batch consistency, while polyclonal antibodies may provide a stronger signal due to binding to multiple epitopes.

By following these guidelines and utilizing the information provided in this guide, researchers can make a more informed decision when selecting a **GNTI**/GPR110 antibody, leading to more reliable and reproducible experimental outcomes.

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References

- 1. GPR110 Polyclonal Antibody (PA5-33609) [thermofisher.com]
- 2. cusabio.com [cusabio.com]
- 3. ADGRF1 Antibody (N-Terminus) Rabbit Polyclonal Antibody IHC-P Buy Now! |Abcepta [abcepta.com]
- 4. Anti-MGAT1 Antibody, clone 5F5 | MABS2219-25UL [merckmillipore.com]
- 5. MGAT1 Polyclonal Antibody (PA5-82590) [thermofisher.com]
- 6. Anti-MGAT1 Antibody (A9848) | Antibodies.com [antibodies.com]
- 7. MGAT1 antibody Immunohistochemistry, Western, ELISA SAB1300073 [sigmaaldrich.com]
- To cite this document: BenchChem. [Navigating the Specificity of GNTI Antibodies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1244356#cross-reactivity-of-gnti-antibodies]



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